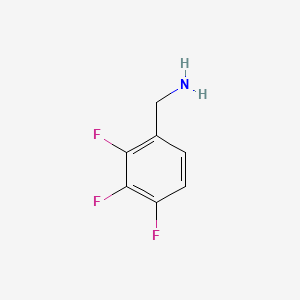

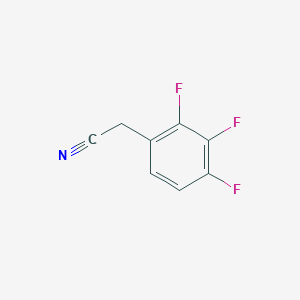

2,3,4-Trifluorophenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4-Trifluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H4F3N and its molecular weight is 171.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

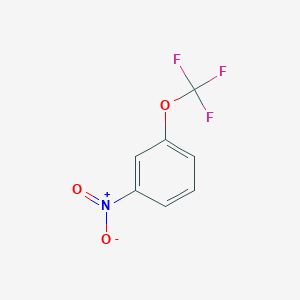

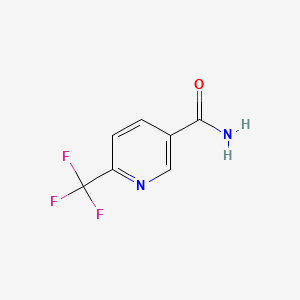

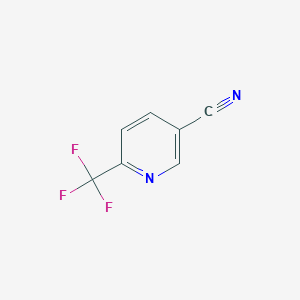

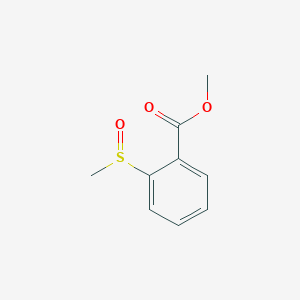

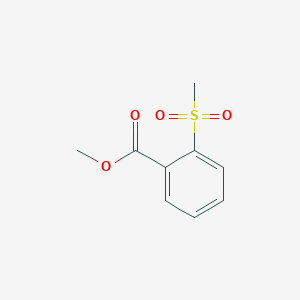

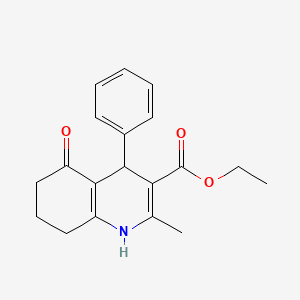

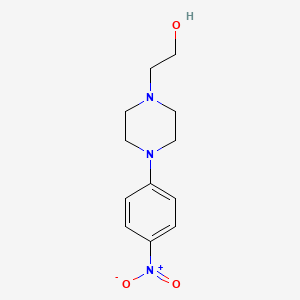

2,3,4-Trifluorophenylacetonitrile is a versatile compound in organic synthesis, offering unique reactivities due to the presence of the trifluoromethyl group. For instance, it serves as a precursor for synthesizing trifluoromethylated analogues of dihydroorotic acid, highlighting its utility in creating compounds with potential biological activities (Sukach et al., 2015). Moreover, its reactivity has been exploited in the formation of trifluoromethyl aryl sulfides, demonstrating its broad applicability in introducing fluorinated motifs into aromatic systems, which are pivotal in drug design and development (Adams & Clark, 2000).

Catalysis and Mechanistic Studies

In catalysis, the fluorination of molecules is a critical area, where compounds like this compound are instrumental. For example, studies on a catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation reveal the intricacies of fluorination reactions, showcasing the potential of fluorinated compounds in enhancing reaction pathways for synthesizing fluorinated molecules, which are highly sought after in pharmaceuticals and agrochemicals (Levin et al., 2017).

Material Science Applications

In the realm of materials science, this compound's derivatives show potential in creating advanced materials. For example, the synthesis of novel arylamine materials for organic light-emitting devices (OLEDs) demonstrates the impact of fluorinated compounds on electronic properties, potentially leading to more efficient and durable OLEDs (Li et al., 2012).

Analytical and Environmental Applications

In analytical chemistry, the development of methods for detecting genotoxic impurities in pharmaceutical compounds is crucial for ensuring drug safety. Research into quantifying genotoxic impurities and their precursors in fluconazole samples by liquid chromatography–tandem mass spectrometry underscores the importance of accurate, sensitive analytical techniques for monitoring potentially harmful substances in drugs, where derivatives of this compound could be utilized as standards or reagents (Devanna & Reddy, 2016).

Mécanisme D'action

Safety and Hazards

2,3,4-Trifluorophenylacetonitrile is classified as acutely toxic via dermal, inhalation, and oral routes . It is advised to avoid all personal contact, including inhalation . In case of contact with skin or eyes, it should be washed out immediately with fresh running water . If swallowed, do NOT induce vomiting .

Propriétés

IUPAC Name |

2-(2,3,4-trifluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGADPADDLWFSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380727 |

Source

|

| Record name | 2,3,4-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243666-13-9 |

Source

|

| Record name | 2,3,4-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)